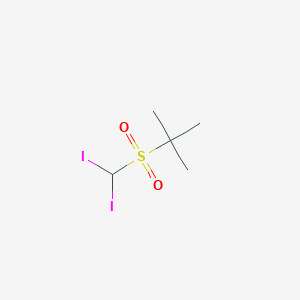
2-(Diiodomethanesulfonyl)-2-methylpropane
Description
2-(Diiodomethanesulfonyl)-2-methylpropane is an organoiodine compound characterized by the presence of two iodine atoms and a sulfonyl group attached to a methylpropane backbone
Properties
CAS No. |
29312-04-7 |
|---|---|
Molecular Formula |
C5H10I2O2S |
Molecular Weight |
388.01 g/mol |
IUPAC Name |
2-(diiodomethylsulfonyl)-2-methylpropane |
InChI |
InChI=1S/C5H10I2O2S/c1-5(2,3)10(8,9)4(6)7/h4H,1-3H3 |
InChI Key |
YOZPAFHPDQYAES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(I)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diiodomethanesulfonyl)-2-methylpropane can be achieved through several methods. One common approach involves the reaction of diiodomethane with a suitable sulfonylating agent under controlled conditions. The reaction typically requires the presence of a base to facilitate the formation of the sulfonyl group. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions and purification techniques to ensure high yield and quality.
Chemical Reactions Analysis
Types of Reactions
2-(Diiodomethanesulfonyl)-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can lead to the formation of sulfides or thiols.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols.
Scientific Research Applications
2-(Diiodomethanesulfonyl)-2-methylpropane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, such as enzyme inhibition assays.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diiodomethanesulfonyl)-2-methylpropane involves its ability to interact with various molecular targets. The sulfonyl group can form strong bonds with nucleophiles, while the iodine atoms can participate in halogen bonding. These interactions can influence biological pathways and chemical reactions, making the compound a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
Diiodomethane: Shares the diiodo functional group but lacks the sulfonyl group.
Methylsulfonylmethane: Contains a sulfonyl group but does not have iodine atoms.
Sulfonyl Chlorides: Similar reactivity due to the presence of the sulfonyl group.
Uniqueness
2-(Diiodomethanesulfonyl)-2-methylpropane is unique due to the combination of its sulfonyl and diiodo functional groups. This dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


